molecular formula C20H25FN2O3S B216285 N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B216285
M. Wt: 392.5 g/mol
InChI Key: IDDDKIBFDYVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide, also known as DPAF, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide may also inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide in humans are not yet known.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide in lab experiments is its potential therapeutic applications. It may be useful in developing new drugs for treating inflammation, pain, and cancer. However, one limitation of using N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in treating cancer. Another direction is to optimize the synthesis method to improve the yield and purity of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide. Additionally, more studies are needed to understand the mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide and its biochemical and physiological effects in humans.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide involves several steps. The first step is the preparation of 4-fluoroacetophenone, which is then reacted with 4-(dipropylsulfamoyl)aniline in the presence of a base to form N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide. The yield of N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide can be optimized by using different solvents and reaction conditions.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide has been used in scientific research to study its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C20H25FN2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H25FN2O3S/c1-3-13-23(14-4-2)27(25,26)19-11-9-18(10-12-19)22-20(24)15-16-5-7-17(21)8-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

IDDDKIBFDYVKRR-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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